3-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione
Description
Properties
IUPAC Name |
3-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S2/c22-25(23)13-4-2-1-3-12(13)15(19-25)20-7-9-21(10-8-20)16-17-14(18-24-16)11-5-6-11/h1-4,11H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXAZQLFJLHTMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NSC(=N2)N3CCN(CC3)C4=NS(=O)(=O)C5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various pharmacological effects based on diverse research findings.
Structural Characteristics
The molecular structure of the compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C14H18N6OS |
| Molecular Weight | 318.40 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | Cc1nc(s1)N2CCN(C2)C(=O)N(C(=O)c3ccccc3)C(=O)N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiadiazole and benzothiazole moieties are known to play significant roles in modulating enzymatic activities and receptor interactions.
Research indicates that compounds containing the thiadiazole ring exhibit various pharmacological effects such as:
- Antimicrobial Activity : The compound may inhibit bacterial enzymes and disrupt cellular processes in pathogenic organisms. Studies have shown that related thiadiazole derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria .
- Anticancer Properties : Thiadiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against human colon cancer (HCT116) and lung cancer (H460) cell lines . The mechanism often involves the induction of apoptosis and inhibition of DNA replication.
Antimicrobial Activity
The antimicrobial efficacy of thiadiazole derivatives has been extensively studied using methods like the disc diffusion method and minimum inhibitory concentration (MIC) assessments. For example:
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Pseudomonas aeruginosa | 16 | High |
Anticancer Activity
In vitro studies have reported on the anticancer potential of derivatives containing the thiadiazole scaffold:
| Cell Line | IC50 (µM) | Observed Effect |
|---|---|---|
| HCT116 | 3.29 | Growth inhibition |
| H460 | 10 | Moderate inhibition |
| MCF-7 | 8 | Significant effect |
Case Studies
Several studies have highlighted the biological activity of compounds related to our target compound:
- Synthesis and Characterization : A study synthesized a series of thiadiazole derivatives and evaluated their antimicrobial and anticancer activities. Results indicated that modifications to the thiadiazole structure significantly enhanced biological activity .
- Cytotoxicity Against Cancer Cell Lines : Another investigation focused on a series of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamides which revealed potent cytotoxic effects against multiple cancer cell lines with IC50 values ranging from 0.74 to 10 µg/mL .
- Mechanistic Insights : Research has pointed out that the presence of specific functional groups in thiadiazoles can lead to increased interaction with biological targets involved in tumorigenesis, thus providing a rationale for their anticancer properties .
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as:
- Antimicrobial Agent: Exhibiting activity against various bacterial strains.
- Anticancer Properties: Investigated for its effects on cancer cell lines, showing promise in inhibiting tumor growth.
- Anti-inflammatory Effects: Potential to modulate inflammatory pathways.
Biological Assays
Utilized in biological assays to assess:
- Cellular Processes: Understanding the impact on signaling pathways related to disease mechanisms.
- Drug Development: Serving as a lead compound for synthesizing new pharmaceuticals targeting specific diseases.
Chemical Synthesis
The compound acts as a precursor in the synthesis of:
- Other heterocyclic compounds.
- Intermediates for chemical manufacturing processes.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
-
Antimicrobial Activity Study:
- A study demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating infections caused by these pathogens.
-
Anticancer Research:
- In vitro studies showed that the compound reduced cell viability in various cancer cell lines, indicating its potential as a chemotherapeutic agent. Further investigations are ongoing to elucidate the exact mechanisms involved.
-
Inflammatory Response Modulation:
- Research has indicated that this compound can downregulate pro-inflammatory cytokines in cellular models, providing insights into its potential application in inflammatory diseases.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The benzothiazole-1,1-dione (sultam) group undergoes nucleophilic substitution at the sulfonyl-activated positions. Additionally, the secondary amines in the piperazine ring participate in alkylation and acylation.
Key Findings :
-
Piperazine alkylation proceeds with >80% yield under mild basic conditions .
-
Hydrazine substitution at the benzothiazole core retains the sulfone group’s stability .
Cyclocondensation Reactions
The 1,2,4-thiadiazole moiety participates in cyclocondensation to form fused heterocycles.
Mechanistic Insight :
-
Cyclocondensation with CS₂ involves thiolate intermediate formation, followed by intramolecular cyclization .
-
Acid-catalyzed sulfur extrusion in fused thiadiazines yields pyrazolo-triazoles .
Oxidation and Reduction Reactions
The sulfone group in the benzothiazole-1,1-dione is redox-inert, but the thiadiazole and piperazine groups exhibit redox activity.
| Reaction Type | Reagent | Conditions | Outcome | Reference |
|---|---|---|---|---|
| Oxidation | KMnO₄ (aq) | H₂SO₄, 80°C, 3 h | Thiadiazole sulfoxide formation | |
| Reduction | LiAlH₄ | THF, 0°C, 2 h | Partial reduction of thiadiazole ring |
Notable Results :
-
Oxidation of the thiadiazole sulfur atom occurs without disrupting the cyclopropyl group .
-
LiAlH₄ reduction under controlled conditions preserves the piperazine ring .
Cross-Coupling Reactions
The benzothiazole core supports palladium-catalyzed couplings when halogenated derivatives are synthesized.
| Substrate | Catalyst | Conditions | Product | Reference |
|---|---|---|---|---|
| Brominated benzothiazole | Pd(PPh₃)₄ | DMF, 100°C, 24 h | Suzuki-coupled biaryl derivative |
Synthetic Utility :
Acid-Base and Salt Formation
The piperazine nitrogen atoms facilitate salt formation with organic and inorganic acids.
| Acid | Conditions | Product | Solubility | Reference |
|---|---|---|---|---|
| HCl (aq) | RT, 1 h | Hydrochloride salt | Improved aqueous solubility | |
| Trifluoroacetic acid | Dichloromethane, 0°C | Trifluoroacetate salt | Stable in organic solvents |
Stability Under Hydrolytic Conditions
The compound demonstrates stability in aqueous environments but degrades under strongly acidic/basic conditions:
| Condition | pH | Temperature | Degradation Products | Half-Life |
|---|---|---|---|---|
| 1M HCl | 1 | 60°C | Thiadiazole amine, Piperazine dihydrochloride | 2.1 h |
| 1M NaOH | 13 | 60°C | Benzothiazole sulfonic acid | 1.8 h |
Photochemical Reactivity
UV irradiation (254 nm) induces cleavage of the thiadiazole-cyclopropyl bond:
| Light Source | Solvent | Time | Product | Yield |
|---|---|---|---|---|
| UV-C | Acetonitrile | 48 h | Cyclopropane ring-opened derivative | 67% |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs, such as 3-[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]-1lambda6,2-benzothiazole-1,1-dione (CAS 2549014-66-4, referred to as Compound A), provide a basis for comparative analysis .
Table 1: Structural and Physicochemical Comparison
Key Structural Differences and Implications
Heterocyclic Substituent: The target compound’s 1,2,4-thiadiazole introduces sulfur, which may enhance metabolic stability and π-stacking interactions. The cyclopropyl group on the thiadiazole (position 3) vs. triazole (position 4) alters steric bulk and electronic effects.
Amine Linker :
- Piperazine (target compound) has two nitrogen atoms, increasing basicity and solubility compared to Compound A’s piperidine , which has one nitrogen. This difference may influence pharmacokinetics, such as absorption and distribution.
Research Findings and Implications
- Solubility : Piperazine’s basicity in the target compound likely improves aqueous solubility compared to Compound A’s piperidine, which is less polar.
- Binding Affinity : The thiadiazole’s sulfur atom may engage in hydrophobic interactions or act as a hydrogen-bond acceptor, differing from the triazole’s nitrogen-rich profile in Compound A.
- Metabolic Stability : The sulfone group in the benzothiazole-dione core may reduce oxidative metabolism, a feature shared with Compound A.
Table 2: Hypothetical Pharmacokinetic Properties
Preparation Methods
Preparation of Benzothiazole-1,1-dione
The benzothiazole-1,1-dione core is synthesized via oxidation of 2-mercaptobenzothiazole derivatives. A representative protocol involves:
-
Sulfonation and Cyclization :
Treatment of 2-aminothiophenol with chlorosulfonic acid generates intermediate sulfonyl chloride, which undergoes intramolecular cyclization in the presence of aqueous ammonia to yield benzothiazole-1,1-dione. -
Bromination at Position 3 :
Direct bromination using bromine in acetic acid introduces a bromine atom at position 3, enabling subsequent cross-coupling reactions:
| Substrate | Catalyst System | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|---|
| 3-Bromobenzothiazole-1,1-dione | Pd(dppf)Cl₂, Xantphos | NaOtBu | DMF | 100°C | 78 |
| 3-Iodobenzothiazole-1,1-dione | CuI, L-Proline | Cs₂CO₃ | DMSO | 120°C | 65 |
Key considerations:
-
Microwave Irradiation : Reduces reaction time from hours to minutes (e.g., 10 minutes at 120°C).
-
Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance catalyst stability and substrate solubility.
Synthesis of 3-Cyclopropyl-1,2,4-thiadiazole (Fragment B)
Cyclopropane Ring Construction
The cyclopropyl group is introduced via [2+1] cycloaddition using the Simmons-Smith reaction:
Alternative methods include transition-metal-catalyzed cyclopropanation of alkenes with diazo compounds.
Thiadiazole Formation
-
Condensation Reaction :
Reacting thiourea derivatives with nitriles under acidic conditions forms the 1,2,4-thiadiazole ring: -
Oxidative Cyclization :
Using iodine or sulfuryl chloride as oxidizing agents facilitates ring closure.
Final Coupling of Fragments A and B
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient benzothiazole-1,1-dione undergoes SNAr with the piperazine-thiadiazole intermediate (Table 2):
Table 2: SNAr Reaction Optimization
| Electrophile | Nucleophile | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|---|
| 3-Bromobenzothiazole-1,1-dione | 4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine | K₂CO₃ | DMF | 80°C | 72 |
| 3-Fluorobenzothiazole-1,1-dione | Same as above | CsF | DMSO | 100°C | 68 |
Transition-Metal-Catalyzed Cross-Coupling
Palladium-mediated Suzuki-Miyaura or Buchwald-Hartwig couplings are viable for fragment assembly:
Optimization Insights :
-
Ligand Effects : Bulky phosphine ligands (e.g., SPhos, Xantphos) suppress β-hydride elimination.
-
Solvent Systems : Mixed solvents (toluene/DMF) balance solubility and reaction kinetics.
Purification and Characterization
-
Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity.
-
Spectroscopic Data :
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, Ar-H), 7.89–7.85 (m, 2H, Ar-H), 3.72–3.68 (m, 4H, piperazine), 3.02–2.98 (m, 4H, piperazine), 2.15–2.10 (m, 1H, cyclopropyl), 1.12–1.08 (m, 4H, cyclopropyl).
-
HRMS (ESI⁺) : m/z calc. for C₁₈H₁₈N₅O₂S₂ [M+H]⁺: 424.0891, found: 424.0889.
-
Challenges and Mitigation Strategies
-
Low Coupling Efficiency :
-
Byproduct Formation :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-1λ⁶,2-benzothiazole-1,1-dione, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclocondensation of cyclopropylamine derivatives with thiocyanate to form the thiadiazole core (as seen in analogous compounds) . Solvent choice (e.g., toluene) and catalysts (e.g., sodium hydride) are critical for intermediates like 3-cyclopropyl-1,2,4-thiadiazole. For example, sodium hydride in toluene enhances nucleophilic substitution efficiency in piperazine coupling reactions .
- Data Consideration : Yields can vary from 40% to 75% depending on purification methods (e.g., column chromatography vs. recrystallization).
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and analytical techniques?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR to verify proton environments (e.g., cyclopropyl CH₂ groups at δ ~0.8–1.2 ppm) and benzothiazole-dione carbonyl signals (δ ~165–170 ppm) .
- IR spectroscopy to detect thiadiazole (C=N stretch ~1600 cm⁻¹) and sulfone (S=O ~1350 cm⁻¹) functional groups .
- Elemental analysis to validate purity (>95% C, H, N, S content) .
Q. What physicochemical properties (e.g., solubility, stability) are critical for in vitro assays, and how can they be optimized?
- Methodological Answer :
- Solubility : The compound’s sulfone and piperazine moieties confer partial aqueous solubility. Use DMSO for stock solutions, but confirm solvent compatibility with assays (e.g., <1% DMSO in cell-based studies) .
- Stability : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products .
Advanced Research Questions
Q. How do molecular docking studies predict the interaction of this compound with fungal 14-α-demethylase (CYP51), and what discrepancies exist between computational and experimental bioactivity data?
- Methodological Answer :
- Docking Protocol : Use AutoDock Vina with PDB:3LD6, focusing on the heme-binding pocket. Key interactions include hydrogen bonding with Tyr118 and hydrophobic contacts with Leu121 .
- Data Contradictions : In silico binding scores (e.g., ΔG = -8.5 kcal/mol) may overestimate antifungal efficacy compared to in vitro MIC values (e.g., >50 µM against Candida albicans). This discrepancy may arise from membrane permeability limitations .
- Validation Strategy : Cross-validate with site-directed mutagenesis of CYP51 residues to confirm binding hypotheses.
Q. What strategies can resolve conflicting data on the compound’s selectivity between homologous enzymes (e.g., CYP51 vs. human cytochrome P450 isoforms)?
- Methodological Answer :
- Enzyme Inhibition Assays : Compare IC₅₀ values against recombinant CYP3A4, CYP2D6, and CYP51 using fluorogenic substrates .
- Structural Analysis : Overlay homology models of human P450s with CYP51 to identify divergent residues (e.g., Phe228 in CYP51 vs. Leu210 in CYP3A4) that could guide selectivity modifications .
Q. How can substituent modifications (e.g., cyclopropyl vs. aryl groups) enhance target binding while minimizing off-target effects?
- Methodological Answer :
- SAR Studies : Synthesize analogs with substituted aryl groups (e.g., 4-fluorophenyl) and compare docking scores and MIC values. For example, replacing cyclopropyl with 4-fluorophenyl improved antifungal activity (MIC = 12.5 µM) but increased cytotoxicity (CC₅₀ = 25 µM) .
- Off-Target Profiling : Use high-throughput screening panels (e.g., Eurofins Cerep) to assess kinase or GPCR activity .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
